molecular formula C14H17N5O4 B2523712 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide CAS No. 2034291-53-5

2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide

Cat. No. B2523712
CAS RN: 2034291-53-5
M. Wt: 319.321
InChI Key: IXAQCLDDUIMYCV-UHFFFAOYSA-N
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Description

2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural features similar to "2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide" have been synthesized and characterized for their potential biological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported, highlighting the methods for obtaining compounds with potential cytotoxic activities (Hassan, Hafez, & Osman, 2014) and (Hassan, Hafez, Osman, & Ali, 2015). These studies involve the reaction of specific intermediates to yield derivatives that are further explored for their biological activities, illustrating the importance of chemical synthesis in the development of new therapeutic agents.

Biological Activities and Potential Applications

Several studies have focused on the biological activities of compounds with structural similarities, investigating their potential as therapeutic agents. For instance, novel benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting potential applications in the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, antiviral activities of pyrazolo[3,4-d]pyrimidine analogues have been explored, indicating the relevance of these compounds in developing treatments against viral infections (Saxena, Coleman, Drach, & Townsend, 1990).

Antidiabetic and Anticancer Activities

The potential of similar compounds in antidiabetic and anticancer therapy has also been investigated. A study on dihydropyrimidine derivatives highlighted their in vitro antidiabetic screening, showcasing the significance of these compounds in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Additionally, the synthesis and in vitro antitumor activities of some pyrazolopyrimidines and Schiff bases derived from related carboxamides have been studied, further emphasizing the therapeutic potential of these compounds (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

properties

IUPAC Name

2-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-21-14-16-6-10(7-17-14)13(20)15-8-11-18-12(19-23-11)9-2-4-22-5-3-9/h6-7,9H,2-5,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQCLDDUIMYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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